tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Overview
Description
Tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solar Cell Improvements
Researchers have explored the effects of pyridine derivatives, including compounds similar to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, on the performance of dye-sensitized solar cells. The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes significantly increases the open-circuit potential of these cells, attributed to a shift in the TiO2 band edge and an increase in electron lifetime, which collectively enhance solar cell efficiency (Boschloo, Häggman, & Hagfeldt, 2006). Similarly, a study on alternative bases for dye-sensitized solar cells employing a copper redox mediator found that specific pyridine derivatives, including 4-methoxypyridine, influenced the electrochemical properties of the redox mediator, optimizing the solar conversion performance of these cells (Ferdowsi et al., 2018).
Fluorescence and Chemical Synthesis
Compounds structurally related to this compound have been synthesized for various applications, including as intermediates in the synthesis of biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method was established for such compounds, showcasing their importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017). Additionally, derivatives like 4,6-Disubstituted-3-cyano-2-methylpyridines, prepared from α,β-unsaturated carbonyl compounds, exhibit intense fluorescence, making them useful for applications requiring fluorescent materials (Matsui, Oji, Hiramatsu, Shibata, & Muramatsu, 1992).
Environmental and Analytical Chemistry
The degradation pathways of methyl tert-butyl ether (MTBE) under the UV/H2O2 process were explored, identifying tert-butyl formate among primary byproducts, indicating the relevance of tert-butyl based compounds in environmental remediation studies (Stefan, Mack, & Bolton, 2000). Moreover, the quantification of synthetic phenolic antioxidants in foods involves analysis of compounds like tert-butylhydroquinone, underscoring the importance of tert-butyl derivatives in food chemistry and safety assessments (Perrin & Meyer, 2002).
Properties
IUPAC Name |
tert-butyl N-(4-cyano-5-methoxypyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-9-6-14-7-10(17-4)8(9)5-13/h6-7H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDPKKLTFIYIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670119 | |
Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045858-19-2 | |
Record name | 1,1-Dimethylethyl N-(4-cyano-5-methoxy-3-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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